molecular formula C7H5ClFNO B13782889 3-Chloro-2-fluorobenzaldehyde oxime

3-Chloro-2-fluorobenzaldehyde oxime

Cat. No.: B13782889
M. Wt: 173.57 g/mol
InChI Key: DVVQELKQJJTHIY-ONNFQVAWSA-N
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Description

3-Chloro-2-fluorobenzaldehyde oxime is an organic compound with the molecular formula C7H5ClFNO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group, and the benzene ring is further substituted with chlorine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-fluorobenzaldehyde oxime can be synthesized through the reaction of 3-chloro-2-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium and is carried out under reflux conditions. The general reaction scheme is as follows:

3-Chloro-2-fluorobenzaldehyde+Hydroxylamine hydrochloride3-Chloro-2-fluorobenzaldehyde oxime+HCl\text{3-Chloro-2-fluorobenzaldehyde} + \text{Hydroxylamine hydrochloride} \rightarrow \text{this compound} + \text{HCl} 3-Chloro-2-fluorobenzaldehyde+Hydroxylamine hydrochloride→3-Chloro-2-fluorobenzaldehyde oxime+HCl

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluorobenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

    Reduction: The oxime can be reduced to amines using reducing agents like sodium borohydride.

    Substitution: The chlorine and fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzaldehyde oximes with various functional groups.

Scientific Research Applications

3-Chloro-2-fluorobenzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2-fluorobenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form stable complexes with metal ions or act as a ligand in coordination chemistry. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile tool in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-fluorobenzaldehyde: The parent compound without the oxime group.

    2-Chloro-3-fluorobenzaldehyde oxime: An isomer with different positions of chlorine and fluorine.

    4-Chloro-2-fluorobenzaldehyde oxime: Another isomer with different substitution patterns.

Uniqueness

3-Chloro-2-fluorobenzaldehyde oxime is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

(NE)-N-[(3-chloro-2-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5ClFNO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4+

InChI Key

DVVQELKQJJTHIY-ONNFQVAWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)F)/C=N/O

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C=NO

Origin of Product

United States

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